molecular formula C13H20O2 B1329325 5-Heptylresorcinol CAS No. 500-67-4

5-Heptylresorcinol

Cat. No. B1329325
CAS RN: 500-67-4
M. Wt: 208.3 g/mol
InChI Key: QENPJKGENOZEEJ-UHFFFAOYSA-N
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Description

5-Heptylresorcinol is a type of alkylresorcinol, a class of phenolic lipids with a long hydrocarbon chain attached to the resorcinol moiety. These compounds have been identified in various natural sources and are known for their biological activities, including antifungal and cytotoxic effects. The structure of 5-heptylresorcinol typically includes a resorcinol core with a heptyl (seven-carbon) chain at the 5-position of the aromatic ring .

Synthesis Analysis

The synthesis of related alkylresorcinols has been reported in the literature. For instance, a compound with a similar structure, 5-(8'Z-heptadecenyl)resorcinol, was isolated from etiolated rice seedlings and characterized using NMR and MS spectra . Another related compound, C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene, was synthesized through cyclocondensation, demonstrating the potential for synthetic modification of the resorcinol core .

Molecular Structure Analysis

The molecular structure of alkylresorcinols is characterized by spectroscopic techniques such as NMR and MS. These techniques provide detailed information about the carbon and hydrogen framework of the molecules. For example, the structure of 5-(8'Z-heptadecenyl)resorcinol was determined using 1H NMR, 13C-NMR, and MS . Similarly, the structure of 5-(12-heptadecenyl)-resorcinol was characterized using the same methods .

Chemical Reactions Analysis

Alkylresorcinols, including 5-heptylresorcinol, can participate in various chemical reactions due to their phenolic and lipidic nature. They have been shown to interact with biological membranes, influencing permeability and potentially contributing to their biological activity . Additionally, the biosynthesis of related compounds, such as 2-hexyl-5-propylresorcinol, involves the incorporation of deuterium from labeled acetate, indicating a polyketide origin .

Physical and Chemical Properties Analysis

The physical and chemical properties of alkylresorcinols are influenced by the length and saturation of the alkyl chain as well as the phenolic core. These compounds have been studied for their antioxidant properties, comparing their ability to donate hydrogen atoms and scavenge peroxyl radicals with other known antioxidants . The antifungal and cytotoxic activities of these compounds are also significant, as demonstrated by their effects on various cell lines and pathogens .

Scientific Research Applications

Antitumor Potential in Breast Cancer

A study by Rabacow et al. (2018) in "AntiCancer Research" investigated the antitumor potential of 3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one, a compound related to 5-Heptylresorcinol, in breast cancer cells. The study found that this compound exhibited cytotoxic and cytostatic effects in a breast cell line and could be a potential adjuvant in cancer therapy, especially when combined with 5-FU, a chemotherapeutic agent (Rabacow et al., 2018).

Biosynthesis in Bacteria

Nowak-Thompson et al. (2003) in the "Journal of Bacteriology" explored the biosynthesis of 2,5-Dialkylresorcinol in Pseudomonas aurantiaca, a process relevant to 5-Heptylresorcinol. The study identified and characterized biosynthetic genes involved in the production of 2-hexyl-5-propylresorcinol, a similar compound, suggesting a pathway for the biosynthesis of dialkylresorcinols from medium-chain-length fatty acids (Nowak-Thompson et al., 2003).

Antimicrobial and Antileishmanial Properties

Jin and Zjawiony (2006) in the "Journal of NaturalProducts" isolated two new and six known 5-alkylresorcinols from the mushroom Merulius incarnatus, including variants of 5-Heptylresorcinol. These compounds showed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and antileishmanial properties, highlighting the potential therapeutic applications of 5-Heptylresorcinol and its derivatives in treating infections and leishmaniasis (Jin & Zjawiony, 2006).

Effect on Cell Membranes

Kozubek (1987) in "Acta Biochimica Polonica" studied the effect of 5-(n-heptadecenyl)resorcinol, a close derivative of 5-Heptylresorcinol, on erythrocyte membrane permeability. This research indicated that such compounds can alter cell membrane permeability, suggesting potential applications in understanding and manipulating cell interactions and transport mechanisms (Kozubek, 1987).

Safety And Hazards

5-Heptylresorcinol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid letting the chemical enter drains and pick up mechanically .

properties

IUPAC Name

5-heptylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-7-11-8-12(14)10-13(15)9-11/h8-10,14-15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENPJKGENOZEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198173
Record name 5-Heptylresorcinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Heptylresorcinol

CAS RN

500-67-4
Record name Spherophorol
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Record name Spherophorol
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Record name 5-Heptylresorcinol
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Record name 5-heptylresorcinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
T Bunyapaiboonsri, S Yoiprommarat… - Journal of natural …, 2008 - ACS Publications
… the hydrolysate were identical to 5-heptylresorcinol. (12) Two molar equivalents of 5-heptylresorcinol were obtained instead of an equimolar mixture of 5-heptylresorcinol and 2-heptyl-4,…
Number of citations: 21 pubs.acs.org
MM Tsyganov, IV Deryusheva, EM Slonimskaya… - 2018 - vital.lib.tsu.ru
… It can also be noted that proteins incubated with 0.2 μM 5-heptylresorcinol compete in the intensity of the bands with a control at a temperature ranging from 55 to 65C, and an increase …
Number of citations: 7 vital.lib.tsu.ru
Y ZHOU, Z LIAO, H YE, X YIN, X WEI… - China …, 2022 - pesquisa.bvsalud.org
OBJECTIVE To isolate and ide ntify the chemical constituents of the root of Ardisia virens and preliminarily evaluate the in vitro anti-inflammatory activity of the compounds. METHODS …
Number of citations: 0 pesquisa.bvsalud.org
EV Tsypandina, EK Rumyantsev, VM Nikolaev… - The 22nd International …, 2018 - elibrary.ru
… used: 4-hexylresorcinol, 5-heptylresorcinol. Results Figure 1 shows that at … M 5-heptylresorcinol compete in the intensity of the bands with a … M 5-heptylresorcinol; 5 - treatment with 2 ?M …
Number of citations: 5 elibrary.ru
Q Wei, YH Zhang - Molecules, 2023 - mdpi.com
The composition of volatile oils of the leaf and stem of Farfugium japonicum (L.) Kitamura were prepared by supercritical fluid extraction (SFE)-CO 2 . A total 47 and 40 compounds were …
Number of citations: 5 www.mdpi.com
T Yasuzawa, Y Saitoh, H Sano - The Journal of Antibiotics, 1990 - jstage.jst.go.jp
… were observed, which confirmed the structure of 6 to be 5-heptylresorcinol.3) Compound7, molecular formula C15H22O4(obtained by HREI-MS),showed two meta-coupled aromatic …
Number of citations: 20 www.jstage.jst.go.jp
K Kinoshita, D Saito, K Koyama… - The Journal of the …, 2002 - jstage.jst.go.jp
… Monomethyl ether of 5-heptylresorcinol (14) showed 62% inhibitory effect at the concentration 1 X 10-4 g/ml (= 0.1 mg/ml). Dimethyl ethers of 5-alkylresorcinols (15-19) showed similar …
Number of citations: 10 www.jstage.jst.go.jp
A Heginbotham, H Khanjian, R Rivenc… - ICOM Committee for …, 2008 - researchgate.net
The J Paul Getty Museum’s collections include several important examples of mid-18th century French furniture that incorporate panels of high quality Asian lacquer into their surface …
Number of citations: 37 www.researchgate.net
RC Ohiri, EE Bassey - International Journal of Medicinal …, 2017 - dl.begellhouse.com
… RT of 21.297 minutes and a percentage of the total of 4.597; octadecanoic acid methyl ester, with an RT of 21.503 minutes and a percentage of the total of 3.470; and 5-heptylresorcinol, …
Number of citations: 6 www.dl.begellhouse.com
R Watekar, D Rajput, B Rathi, A Wanjari - researchgate.net
Oil extracted from fruits of Semecarpus anacardium Linn. is widely known for its therapeutic utility especially in traditional Indian System of Medicine (ISM). Analytical studies on S. …
Number of citations: 0 www.researchgate.net

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